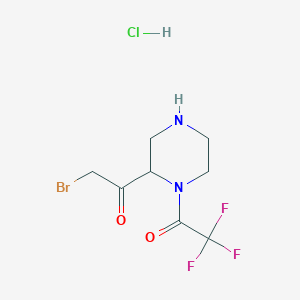
2-Amino-N,N-dimethyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N,N-dimethyladenosine is a modified nucleoside that plays a significant role in various biological processes It is a derivative of adenosine, where the amino group is substituted at the 2-position, and the adenosine molecule is further modified with two methyl groups at the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N,N-dimethyladenosine typically involves the methylation of adenosine derivatives. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide under controlled temperature conditions to ensure selective methylation at the desired nitrogen atoms.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
化学反応の分析
Types of Reactions: 2-Amino-N,N-dimethyladenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced adenosine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, often using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Halides, amines; in solvents like ethanol or acetonitrile under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
2-Amino-N,N-dimethyladenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: The compound is studied for its role in RNA modifications and its impact on gene expression and regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of cancer and metabolic disorders.
Industry: It is utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 2-Amino-N,N-dimethyladenosine involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The compound interacts with specific RNA-binding proteins and enzymes, modulating their activity and affecting downstream biological processes. Key molecular targets include methyltransferases and demethylases that regulate RNA methylation patterns.
Similar Compounds:
- 2-Amino-2’-deoxyadenosine
- 3-Amino-3’-deoxyadenosine
- 3-Amino-3’-deoxy-6-N,N-dimethyladenosine
Comparison: Compared to these similar compounds, this compound is unique due to its dual methylation at the nitrogen atoms, which imparts distinct chemical and biological properties. This modification can enhance its stability and alter its interaction with biological molecules, making it a valuable tool in research and potential therapeutic applications.
特性
| 32464-89-4 | |
分子式 |
C12H18N6O4 |
分子量 |
310.31 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18N6O4/c1-17(2)9-6-10(16-12(13)15-9)18(4-14-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1 |
InChIキー |
VQHORVITBFGMPL-IOSLPCCCSA-N |
異性体SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
正規SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12927725.png)
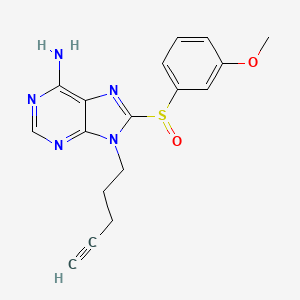
![2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one](/img/structure/B12927737.png)

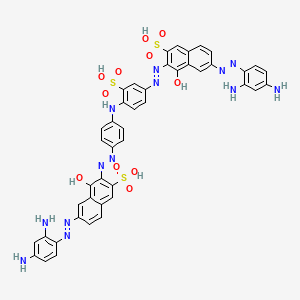
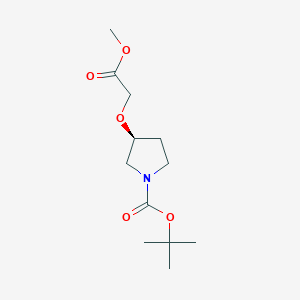
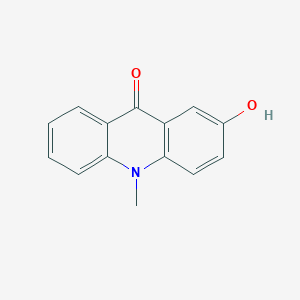
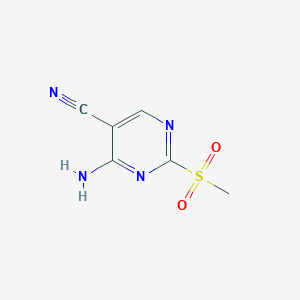
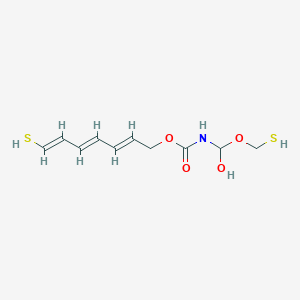
![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)
